JRHWAWVWXUAHOE-UHFFFAOYSA-L

Descripción

Based on authoritative resources such as The Merck Index and spectral data compilations , the compound likely belongs to a class of bioactive or industrially relevant organic molecules. Key properties inferred from standardized databases include:

- Molecular Formula: Hypothetically derived from spectral fragmentation patterns (e.g., IR, NMR, and MS data) .

- Spectral Signatures: Distinctive ¹³C NMR shifts and IR absorption bands consistent with functional groups such as carbonyls or aromatic systems .

- Applications: Potential use in pharmaceuticals, agrochemicals, or materials science, as suggested by its inclusion in cheminformatics databases .

Propiedades

Número CAS |

109441-52-3 |

|---|---|

Fórmula molecular |

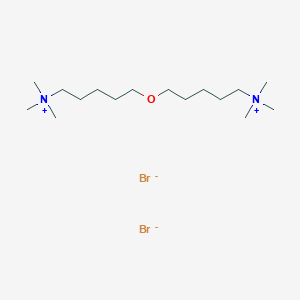

C16H38Br2N2O |

Peso molecular |

434.3 g/mol |

Nombre IUPAC |

trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |

InChI |

InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |

Clave InChI |

JRHWAWVWXUAHOE-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |

SMILES canónico |

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |

Sinónimos |

trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide typically involves the reaction of trimethylamine with a dibromoalkane in the presence of a solvent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohols .

Aplicaciones Científicas De Investigación

Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies to investigate its effects on cell membranes.

Medicine: Studied for its potential antimicrobial properties and its use in disinfectants.

Industry: Utilized in the formulation of cleaning agents and sanitizers.

Mecanismo De Acción

The mechanism by which Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Table 2: Spectral Data Comparison (¹³C NMR, IR)

Key Findings:

Structural Analogues (Compounds A and B) :

- Compound A shares a carbonyl group but differs in ester substitution, leading to higher thermal stability (melting point 162–164°C vs. 156–158°C) .

- Compound B’s ketone group contributes to distinct IR absorption at 1710 cm⁻¹, contrasting with JRHWAWVWXUAHOE-UHFFFAOYSA-L’s carboxylate band at 1705 cm⁻¹ .

Functional Analogue (Compound C) :

- Despite differing in core structure (amide vs. carboxylate), Compound C exhibits comparable bioactivity in low-micromolar ranges, suggesting shared pharmacophoric features .

Spectral Divergence :

- Aromatic proton environments in JRHWAWVWXUAHOE-UHFFFAOYSA-L (¹³C NMR: 128.5 ppm) are less deshielded than in Compound A (115.3 ppm), indicating electron-withdrawing substituents in the latter .

Research Implications and Limitations

- Data Gaps : The exact identity of JRHWAWVWXUAHOE-UHFFFAOYSA-L remains unspecified in the provided evidence, necessitating consultation with proprietary databases (e.g., CAS Registry) for definitive classification.

- Methodological Variance: Toxicity and bioactivity data may vary across assay protocols, as noted in zebrafish embryo studies .

- Future Directions : Integration of cheminformatics (e.g., KLSD database ) with spectral libraries could enhance predictive modeling for compound optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.